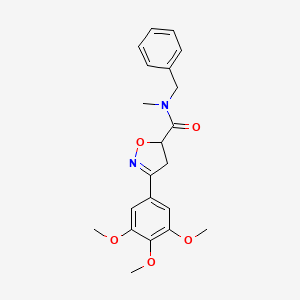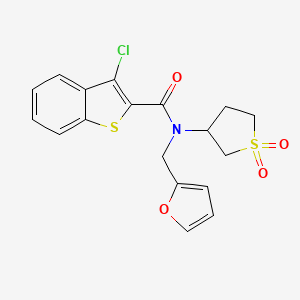![molecular formula C15H13ClN2O B11421101 2-[(4-chlorophenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B11421101.png)
2-[(4-chlorophenoxy)methyl]-5-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenoxy)methyl]-5-methyl-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenoxy)methyl]-5-methyl-1H-benzimidazole typically involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl alcohol. This intermediate is then reacted with 5-methyl-1H-benzimidazole under acidic conditions to yield the final product. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenoxy)methyl]-5-methyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which may exhibit different biological activities and properties compared to the parent compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenoxy)methyl]-5-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis or cancer cell proliferation, leading to the observed antimicrobial and antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole
- 5,6-dichloro-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole
- 2-[(4-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole
Uniqueness
2-[(4-chlorophenoxy)methyl]-5-methyl-1H-benzimidazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties. The presence of the methyl group at the 5-position of the benzimidazole ring and the chlorophenoxy group at the 2-position may enhance its stability, solubility, and interaction with molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C15H13ClN2O |
|---|---|
Molecular Weight |
272.73 g/mol |
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C15H13ClN2O/c1-10-2-7-13-14(8-10)18-15(17-13)9-19-12-5-3-11(16)4-6-12/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
BZWDVMGDUAJJLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-fluorophenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11421035.png)


![8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11421056.png)
![1-(3-chlorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11421064.png)
![7-(4-fluorophenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11421065.png)
![7-Chloro-5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11421071.png)
![1-(2-chlorobenzyl)-3-(3-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11421081.png)
![1-(4-fluorophenyl)-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11421083.png)
![7-(4-ethylphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11421090.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B11421093.png)
![N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide](/img/structure/B11421107.png)
![4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B11421117.png)
![N-[4-(acetylamino)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11421119.png)
